

Thermodynamic Landscape of Butyl Cinnamate Synthesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data associated with the synthesis of **butyl cinnamate**, a valuable compound in the fragrance, food, and pharmaceutical industries. A thorough understanding of the reaction thermodynamics is critical for process optimization, yield maximization, and ensuring reaction spontaneity. This document summarizes key thermodynamic parameters, details relevant experimental methodologies, and visualizes the underlying reaction pathway.

Core Thermodynamic Data

The synthesis of **butyl cinnamate** is primarily achieved through the Fischer-Speier esterification of cinnamic acid with n-butanol. The reaction is a reversible equilibrium process, typically catalyzed by a strong acid.

Cinnamic Acid + n-Butanol **⇒ Butyl Cinnamate** + Water

While direct experimental values for the enthalpy, entropy, and Gibbs free energy of this specific reaction are not readily available in the literature, we can compile relevant thermodynamic properties of the individual components to understand the overall energy changes.

Thermodynamic Properties of Reactants and Products



The following table summarizes the standard molar enthalpies of formation, vaporization, and fusion for the key compounds involved in **butyl cinnamate** synthesis. These values are essential for calculating the overall enthalpy of reaction.

Compound	Formula	Molar Mass (g/mol)	ΔfH°gas (kJ/mol)	ΔvapH° (kJ/mol)	ΔfusH° (kJ/mol)
n-Butyl Cinnamate	C13H16O2	204.27	-202.70[1]	55.92[1]	26.46[1]
Cinnamic Acid	C ₉ H ₈ O ₂	148.16	-	-	-
n-Butanol	C4H10O	74.12	-	-	-
Water	H₂O	18.02	-241.82	44.01	6.01

Note: A complete dataset for cinnamic acid and n-butanol from a single, consistent source is required for a precise calculation of the reaction enthalpy. The provided data for n-**butyl cinnamate** is from Cheméo.

Experimental Protocols

The determination of thermodynamic data for chemical reactions involves precise calorimetric measurements. The following protocols are based on established methodologies for determining the enthalpy of formation and vaporization of organic esters, which can be adapted for **butyl cinnamate**.

Protocol 1: Determination of the Standard Molar Enthalpy of Formation ($\Delta fH^{\circ}(I)$) by Static-Bomb Combustion Calorimetry

This protocol is adapted from the methodology used for determining the enthalpy of formation of ethyl (E)-cinnamate.[2][3][4]

Objective: To determine the standard molar enthalpy of formation of liquid butyl cinnamate.

Apparatus:

Foundational & Exploratory



- Isoperibol static-bomb combustion calorimeter
- High-pressure oxygen bomb (approximately 300 cm³)
- Platinum crucible
- Benzoic acid (NIST Standard Reference Material 39j) for calibration
- Cotton thread fuse
- Digital thermometer with a resolution of ± 0.001 K

Procedure:

- Calibration: The energy equivalent of the calorimeter is determined by burning a known mass of benzoic acid in the bomb under an oxygen pressure of 3.04 MPa.
- Sample Preparation: A pellet of liquid **butyl cinnamate** is prepared and placed in the platinum crucible. The mass of the sample is accurately determined.
- Combustion: The crucible is placed in the bomb, and a cotton thread fuse is positioned to
 ensure ignition. The bomb is sealed and filled with high-purity oxygen to a pressure of 3.04
 MPa. The bomb is then placed in the calorimeter, which is filled with a known amount of
 water.
- Measurement: The combustion reaction is initiated, and the temperature change of the water is recorded until a stable final temperature is reached.
- Analysis: The gross heat of combustion is calculated from the temperature change and the
 energy equivalent of the calorimeter. Corrections are made for the heat of combustion of the
 cotton fuse and for the formation of nitric acid.
- Calculation of ΔfH°(I): The standard molar enthalpy of formation in the liquid phase is calculated from the standard molar enthalpy of combustion using Hess's Law and the known standard molar enthalpies of formation of the combustion products (CO₂ and H₂O).



Protocol 2: Determination of the Enthalpy of Vaporization (ΔlgH°m) by High-Temperature Microcalorimetry

This protocol is also adapted from the study on ethyl (E)-cinnamate.[2][3][4]

Objective: To determine the enthalpy of vaporization of **butyl cinnamate**.

Apparatus:

- Calvet-type microcalorimeter
- · Vacuum-tight sample container
- High-vacuum pumping system

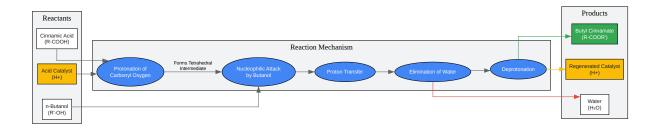
Procedure:

- Sample Preparation: A small, accurately weighed amount of butyl cinnamate is placed in the sample container.
- Measurement: The sample container is introduced into the microcalorimeter at a constant temperature (e.g., 298.15 K). Once thermal equilibrium is reached, the sample is evacuated using the high-vacuum system.
- Data Acquisition: The heat flow associated with the vaporization of the sample is measured by the microcalorimeter.
- Calculation of $\Delta lgH^{\circ}m$: The enthalpy of vaporization is calculated from the integrated heat flow and the mass of the vaporized sample.

Reaction Pathway and Experimental Workflow

The synthesis of **butyl cinnamate** via Fischer-Speier esterification proceeds through a well-defined reaction mechanism. The general workflow for its synthesis and subsequent purification is also a critical aspect for laboratory and industrial-scale production.

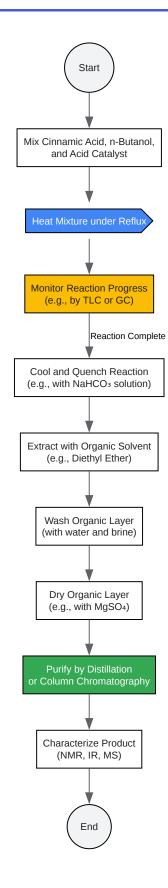




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Caption: Fischer-Speier esterification pathway for **butyl cinnamate** synthesis.





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Caption: General experimental workflow for **butyl cinnamate** synthesis.



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